Cas no 94231-37-5 ((S)-Ethyl 2,5-diaminopentanoate hydrochloride)
(S)-Ethyl 2,5-diaminopentanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-Ethyl 2,5-diaminopentanoate hydrochloride
- ethyl (2S)-2,5-diaminopentanoate,hydrochloride
- ethyl L-ornithine monohydrochloride
- L-Ornithine, ethylester, monohydrochloride (9CI)
- SCHEMBL15732755
- ethyl (2S)-2,5-diaminopentanoate;hydrochloride
- (S)-Ethyl2,5-diaminopentanoatehydrochloride
- AKOS006275759
- ETHYL (2S)-2,5-DIAMINOPENTANOATE HYDROCHLORIDE
- L-Ornithine,ethylester,monohydrochloride(9ci)
- EINECS 303-854-5
- ethyl (S)-2,5-diaminopentanoate hydrochloride
- Ethyl L-ornithine HCl
- h-orn-oeet-hcl
- AKOS015933117
- DTXSID30241121
- 94231-37-5
- KTFGSLHRXVCGPI-RGMNGODLSA-N
- DB-328139
- DTXCID30163612
- (S)-ETHYL2,5-DIAMINOPENTANOATE HYDROCHLORIDE
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- Inchi: 1S/C7H16N2O2.ClH/c1-2-11-7(10)6(9)4-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m0./s1
- InChI Key: KTFGSLHRXVCGPI-RGMNGODLSA-N
- SMILES: Cl.O(CC)C([C@H](CCCN)N)=O
Computed Properties
- Exact Mass: 196.098
- Monoisotopic Mass: 196.098
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 117
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 78.3A^2
(S)-Ethyl 2,5-diaminopentanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194992-25g |
ethyl (S)-2,5-diaminopentanoate hydrochloride |
94231-37-5 | 95% | 25g |
$378 | 2021-06-09 | |
| Chemenu | CM194992-25g |
ethyl (S)-2,5-diaminopentanoate hydrochloride |
94231-37-5 | 95% | 25g |
$378 | 2024-07-19 |
(S)-Ethyl 2,5-diaminopentanoate hydrochloride Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on (S)-Ethyl 2,5-diaminopentanoate hydrochloride
Comprehensive Overview of (S)-Ethyl 2,5-diaminopentanoate hydrochloride (CAS No. 94231-37-5)
(S)-Ethyl 2,5-diaminopentanoate hydrochloride (CAS No. 94231-37-5) is a specialized chiral compound widely utilized in pharmaceutical research, peptide synthesis, and biochemical applications. Its unique structure, featuring both ethyl ester and diamine functional groups, makes it a versatile intermediate for designing bioactive molecules. The (S)-enantiomer configuration is particularly significant in drug development due to its high stereoselectivity, which aligns with the growing demand for enantiopure APIs (Active Pharmaceutical Ingredients).
In recent years, the compound has gained attention for its potential role in neurological research and metabolic studies. Researchers are exploring its derivatives as modulators of amino acid transporters, a hot topic linked to neurodegenerative diseases like Alzheimer's. The hydrochloride salt form enhances solubility, a critical factor for in vitro and in vivo assays, addressing common challenges in drug formulation. This aligns with trending searches such as "improving drug bioavailability" and "chiral building blocks for CNS drugs."
The synthesis of (S)-Ethyl 2,5-diaminopentanoate hydrochloride involves asymmetric catalysis, a field dominating organic chemistry discussions. Its CAS No. 94231-37-5 is frequently queried in patent databases, reflecting industrial interest. Notably, the compound’s diamine backbone resembles lysine derivatives, sparking investigations into enzyme inhibition and proteomics—key areas in precision medicine. These connections cater to SEO-driven queries like "amino acid-based drug discovery 2024" or "peptide mimetics for targeted therapy."
From a technical perspective, the compound’s ethyl ester group allows for facile modification, enabling structure-activity relationship (SAR) studies. This flexibility is crucial for optimizing pharmacokinetic profiles, a recurring theme in pharmaceutical forums. Analytical methods such as HPLC and chiral chromatography are essential for quality control, tying into popular search terms like "HPLC purity standards for APIs."
Environmental and regulatory considerations also shape its applications. The compound’s biodegradability and low ecotoxicity align with the green chemistry movement, resonating with queries on "sustainable chiral synthesis." Furthermore, its non-hazardous classification (when handled appropriately) ensures compliance with global safety standards, a priority for manufacturers.
In summary, (S)-Ethyl 2,5-diaminopentanoate hydrochloride (CAS No. 94231-37-5) exemplifies the intersection of chiral technology and biomedical innovation. Its multifaceted utility—from drug design to metabolic pathways—positions it as a compound of enduring relevance, answering both academic and industrial demand for high-purity, functionally diverse intermediates.
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